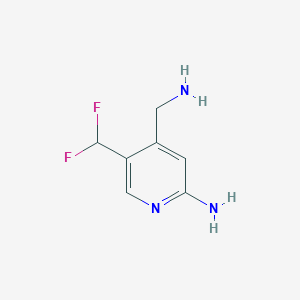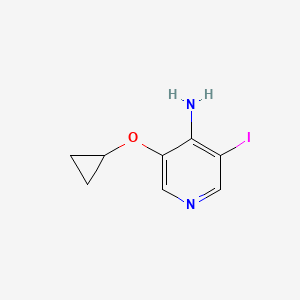
3-Cyclopropoxy-2-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-sulfamoylbenzamide is a chemical compound with the molecular formula C11H14N2O4S It is a derivative of benzamide, featuring a cyclopropoxy group and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-sulfamoylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide derivative with sulfamoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
Final Assembly: The final step involves coupling the cyclopropoxy and sulfamoyl groups to the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the benzamide derivative reacts with the cyclopropoxy and sulfamoyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or sulfamoyl groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, and controlled temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-2-sulfamoylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-3-sulfamoylbenzamide: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropoxy group. It may exhibit different reactivity and biological activity.
3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide: This compound features a methyl group on the nitrogen atom, which can influence its chemical properties and interactions.
3-Cyclopropoxy-2-sulfamoylbenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-sulfamoylbenzamide |
InChI |
InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(16-6-4-5-6)9(7)17(12,14)15/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15) |
InChI Key |
HFCKMIBPIGDWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one](/img/structure/B14804765.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14804769.png)
![N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B14804770.png)
![7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B14804772.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester](/img/structure/B14804790.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14804791.png)
![2-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B14804792.png)
![[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14804801.png)

![7-Thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B14804823.png)
![4-tert-butyl-N-[4-({(2E)-2-[1-(4-hydroxyphenyl)propylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14804833.png)
